molecular formula C8H16ClN B3052334 6-(Methylamino)-4,4-diphenyl-3-heptanol CAS No. 4040-59-9

6-(Methylamino)-4,4-diphenyl-3-heptanol

Cat. No.: B3052334
CAS No.: 4040-59-9
M. Wt: 161.67 g/mol
InChI Key: NSZLQYJZQVHXET-UHFFFAOYSA-N
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Description

6-(Methylamino)-4,4-diphenyl-3-heptanol is an organic compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of a methylamino group attached to the sixth carbon of a heptanol chain, which also contains two phenyl groups at the fourth carbon

Mechanism of Action

Target of Action

Normethadol, also known as 6-(methylamino)-4,4-diphenylheptan-3-ol or 6-(Methylamino)-4,4-diphenyl-3-heptanol, primarily targets the opioid receptors in the body . These receptors play a crucial role in pain perception and cough reflex.

Mode of Action

Normethadol acts by activating the central opioid receptors in the medulla to suppress the cough reflex . It also likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .

Biochemical Pathways

It is known that the activation of opioid receptors can lead to a decrease in the release of neurotransmitters, thereby reducing the perception of pain and suppressing the cough reflex .

Pharmacokinetics

It is known that the compound has abioavailability of 100% . The metabolism of normethadol occurs in the liver, and it has an elimination half-life of 14 days . The compound is excreted in the urine .

Result of Action

The activation of opioid receptors by normethadol results in the suppression of the cough reflex and potentially the inhibition of signaling by irritant receptors of the airway . The toxic effects of normethadol are similar to those of other opioids, and it can produce respiratory depression, depression of central nervous system function, and constipation .

Action Environment

The action, efficacy, and stability of normethadol can be influenced by various environmental factors. It is known that various factors, including genetics, nutrition, and exposure to other environmental pollutants, can influence the response to opioid medications .

Biochemical Analysis

Biochemical Properties

Normethadol interacts with central opioid receptors in the medulla to suppress the cough reflex . It likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .

Cellular Effects

The cellular effects of Normethadol are primarily related to its role as an opioid antitussive. It suppresses coughing by activating central and peripheral opioid receptors . This influences cell function by modulating the signaling pathways associated with the cough reflex .

Molecular Mechanism

Normethadol exerts its effects at the molecular level by activating opioid receptors. These receptors are G protein-coupled receptors that inhibit the release of neurotransmitters when activated . This results in the suppression of the cough reflex .

Temporal Effects in Laboratory Settings

As an opioid, it is expected to have a rapid onset of action with effects diminishing over time due to metabolic processes .

Dosage Effects in Animal Models

As an opioid, it is expected that higher doses would result in more pronounced effects, potentially leading to adverse effects such as respiratory depression .

Metabolic Pathways

Opioids are generally metabolized in the liver through processes such as glucuronidation .

Transport and Distribution

Opioids are generally believed to be distributed throughout the body, crossing the blood-brain barrier to exert their effects on the central nervous system .

Subcellular Localization

As an opioid, it is expected to interact with opioid receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-4,4-diphenyl-3-heptanol can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-diphenyl-3-heptanol with methylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of methylamine under controlled temperature conditions.

Another approach involves the reductive amination of 4,4-diphenyl-3-heptanone with methylamine. This method uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon to facilitate the reduction of the imine intermediate to the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-4,4-diphenyl-3-heptanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.

    Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 6-(Methylamino)-4,4-diphenyl-3-heptanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Acylation: Amides derived from the corresponding acylating agent.

Scientific Research Applications

6-(Methylamino)-4,4-diphenyl-3-heptanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diphenyl-3-heptanol: Lacks the methylamino group, resulting in different chemical reactivity and biological activity.

    6-(Dimethylamino)-4,4-diphenyl-3-heptanol: Contains an additional methyl group on the amino nitrogen, which can affect its steric and electronic properties.

    6-(Ethylamino)-4,4-diphenyl-3-heptanol: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological interactions.

Uniqueness

6-(Methylamino)-4,4-diphenyl-3-heptanol is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This functional group allows for selective interactions with molecular targets and enables the compound to participate in a variety of chemical reactions, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZLQYJZQVHXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638514
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4040-59-9, 39780-78-4
Record name NSC408796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC167956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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